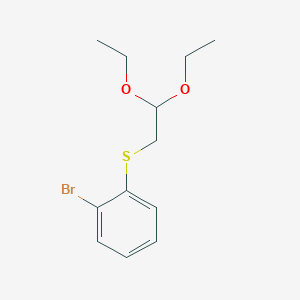
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane
説明
“(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” is a chemical compound with the molecular formula C12H17BrO2S . Its average mass is 305.231 Da and its monoisotopic mass is 304.013245 Da .
Molecular Structure Analysis
The molecular structure of “(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” consists of a bromophenyl group attached to a diethoxyethylsulfanyl group . The presence of the bromine atom and the sulfur atom suggests that this compound could participate in various chemical reactions, particularly those involving nucleophilic substitution or oxidation-reduction .Chemical Reactions Analysis
While specific chemical reactions involving “(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” are not available, compounds of this nature typically undergo reactions that involve the bromine or sulfur atoms. These could include nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, or redox reactions, where the sulfur atom is oxidized or reduced .Physical And Chemical Properties Analysis
“(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” has a density of 1.3±0.1 g/cm3, a boiling point of 336.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 73.7±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 228.8±5.0 cm3 .科学的研究の応用
Synthetic Chemistry and Material Science Applications
Building Blocks for Molecular Electronics : Aryl bromides, including derivatives similar to "(2-Bromophenyl)(2,2-diethoxyethyl)sulfane," serve as valuable precursors in the synthesis of thiol end-capped molecular wires. Such compounds are pivotal in constructing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, showcasing their importance in the development of molecular electronics (Stuhr-Hansen et al., 2005).
High-Performance Polymeric Materials : The synthesis of novel monomers that lead to poly(arylene ether sulfone)s with enhanced properties, such as high refractive indices and low birefringence, is another area where similar compounds find application. These materials are significant for applications requiring transparent and colorless polymers with excellent thermal and mechanical stability (Tapaswi et al., 2015).
Biomedical and Environmental Research
Antioxidant and Anticholinergic Activities : Bromophenol derivatives, which are structurally related to "(2-Bromophenyl)(2,2-diethoxyethyl)sulfane," have been investigated for their potential antioxidant and enzyme inhibitory activities. These compounds have demonstrated significant antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in treating diseases related to oxidative stress and cholinergic dysfunction (Öztaşkın et al., 2017).
Anticancer Properties : A novel bromophenol derivative has shown promising anticancer activities, particularly against human lung cancer cell lines. This compound induces cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of the PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).
Water Treatment Concerns : The oxidation of bromophenols during water treatment processes, specifically with potassium permanganate, can lead to the formation of potentially toxic brominated polymeric byproducts. Understanding the reactivity and transformation pathways of bromophenols in such contexts is crucial for assessing the safety and efficacy of water treatment methods (Jiang et al., 2014).
Safety And Hazards
The safety information for “(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” indicates that it should be stored in a refrigerator . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and the hazard statement H302 . This suggests that the compound may be harmful if swallowed .
特性
IUPAC Name |
1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZIZUSDBKSUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=CC=C1Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476428 | |
| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(2,2-diethoxyethyl)sulfane | |
CAS RN |
137105-52-3 | |
| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

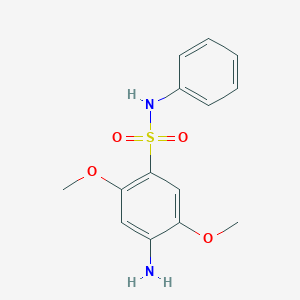
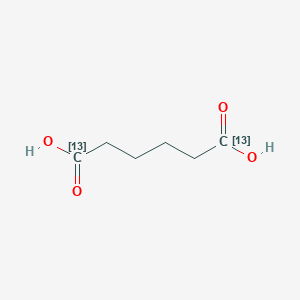
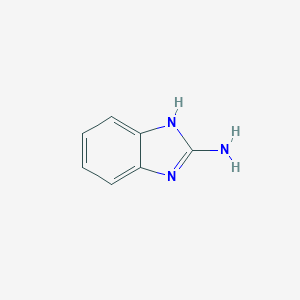
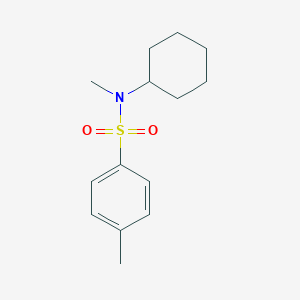
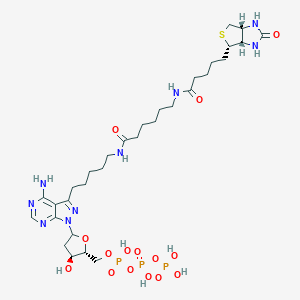
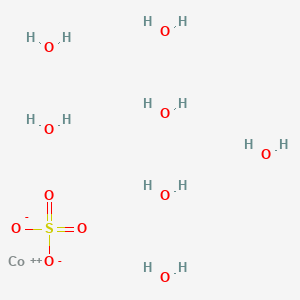
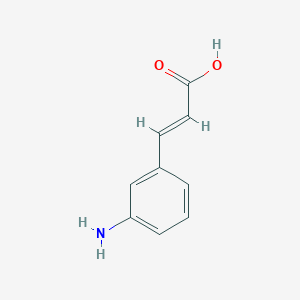
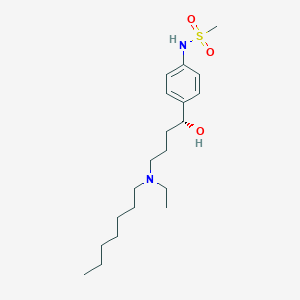
![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
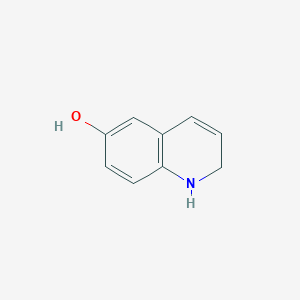
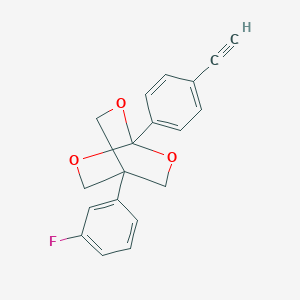
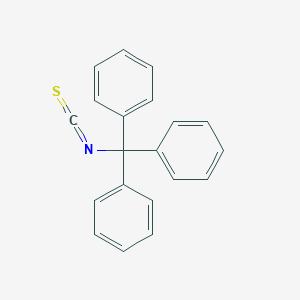
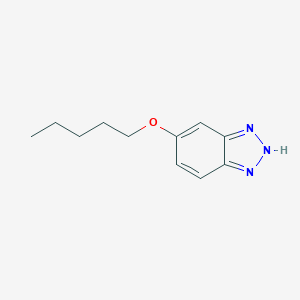
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)